3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
Overview
Description
BPH-651 is a CrtM inhibitor.
Scientific Research Applications
Squalene Synthase Inhibition
- Application : 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine has been studied as a potent inhibitor of squalene synthase, an enzyme involved in cholesterol biosynthesis. It has been found that variants of quinuclidines with a 3-biaryl substituent, including 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, are effective in inhibiting this enzyme, which is crucial in the pathway for cholesterol synthesis (Brown et al., 1996).
- Significance : The inhibition of squalene synthase is considered a target for developing agents to lower plasma levels of low-density lipoprotein (LDL), indicating potential use in managing cholesterol-related disorders (McTaggart et al., 1996).
Antimalarial Activity
- Application : 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine derivatives have been explored for their antimalarial properties. A study involving the synthesis and activity of certain derivatives showed effectiveness against malaria, especially in resistant strains of parasites (Werbel et al., 1986).
Antimicrobial Properties
- Application : Compounds derived from biphenyl-4-carboxylic acid, related to the structure of 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, have demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating potential use in treating infections (Deep et al., 2014).
Tyrosinase Inhibition
- Application : Biphenyl-based compounds, including derivatives of 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine, have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme critical in melanin synthesis. This suggests potential applications in treatments for conditions like hyperpigmentation (Kwong et al., 2017).
Other Applications
- Chemical Synthesis : 3-(Biphenyl-4-yl)-3-hydroxyquinuclidine is also involved in various chemical synthesis processes, such as the production of incapacitating agents and the generation of 1-azabicyclo[3.2.1]octane systems, indicating its role as a valuable intermediate in organic chemistry and medicinal chemistry (Judd et al., 1964); (Puriņš et al., 2020).
properties
CAS RN |
149537-49-5 |
---|---|
Product Name |
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine |
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |
InChI Key |
WPCQYFUQHBLGAX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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